molecular formula C9H9BrO4 B12114367 5-Bromo-2-methoxymandelic acid

5-Bromo-2-methoxymandelic acid

Cat. No.: B12114367
M. Wt: 261.07 g/mol
InChI Key: POORACPHOZSRDR-UHFFFAOYSA-N
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Description

5-Bromo-2-methoxymandelic acid is an organic compound with the molecular formula C9H9BrO4 It is a derivative of mandelic acid, where the aromatic ring is substituted with a bromine atom at the 5-position and a methoxy group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-methoxymandelic acid can be achieved through several methods. One common approach involves the bromination of 2-methoxymandelic acid. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron powder. The reaction conditions often include a solvent such as dichloromethane and a controlled temperature to ensure selective bromination at the 5-position .

Industrial Production Methods

Industrial production of this compound may involve scalable processes that ensure high yield and purity. One such method includes the use of biocatalysis, where enzymes like nitrilase are employed to catalyze the hydrolysis of nitriles to carboxylic acids. This method is advantageous due to its selectivity and environmentally friendly conditions .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-methoxymandelic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 2-methoxymandelic acid.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones or carboxylic acids.

    Reduction: 2-Methoxymandelic acid.

    Substitution: Various substituted mandelic acid derivatives depending on the nucleophile used.

Scientific Research Applications

5-Bromo-2-methoxymandelic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-methoxymandelic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The bromine and methoxy substituents can enhance the compound’s binding affinity and specificity for certain targets, making it a valuable tool in biochemical studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-methoxymandelic acid is unique due to its combination of bromine and methoxy substituents on the mandelic acid framework. This unique structure allows it to participate in specific chemical reactions and exhibit distinct biological activities compared to other similar compounds.

Properties

Molecular Formula

C9H9BrO4

Molecular Weight

261.07 g/mol

IUPAC Name

2-(5-bromo-2-methoxyphenyl)-2-hydroxyacetic acid

InChI

InChI=1S/C9H9BrO4/c1-14-7-3-2-5(10)4-6(7)8(11)9(12)13/h2-4,8,11H,1H3,(H,12,13)

InChI Key

POORACPHOZSRDR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)C(C(=O)O)O

Origin of Product

United States

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